3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate
CAS No.: 1076198-38-3
Cat. No.: VC0018319
Molecular Formula: C12H17N3O5
Molecular Weight: 283.284
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076198-38-3 |
---|---|
Molecular Formula | C12H17N3O5 |
Molecular Weight | 283.284 |
IUPAC Name | tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate |
Standard InChI | InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)14-13-8(16)6-7-15-9(17)4-5-10(15)18/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,19) |
Standard InChI Key | RQBQFETUSNMAAI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NNC(=O)CCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Nomenclature
Primary Identification
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is indexed in chemical databases with the CAS Registry Number 1076198-38-3. This heterobifunctional reagent is recognized in the scientific community by several systematic names that reflect its structural components and chemical properties . As a specialized biochemical tool, it has been cataloged in multiple chemical databases and is available from various suppliers for research applications .
The compound's identification parameters have been well-established through analytical characterization and registration in chemical databases. It is indexed in PubChem with the identifier 29982820, providing standardized information about its structure and properties . The established nomenclature for this compound reflects its molecular structure, highlighting the key functional groups that define its reactivity profile.
Systematic Names and Alternative Designations
The compound is recognized under several systematic names that provide insight into its chemical structure:
Alternative Name | Description |
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tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate | IUPAC-based systematic name highlighting functional groups |
tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]carbamate | Alternative IUPAC designation |
2-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester | Extended designation emphasizing the ester component |
1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-dimethylethoxy)carbonyl]hydrazide | Registry-style name emphasizing structural components |
These diverse naming conventions all refer to the same chemical entity, providing different perspectives on its structural components and functional groups .
Structural Characteristics and Properties
Molecular Structure
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate possesses a distinctive molecular structure composed of several key functional groups that determine its chemical behavior and applications. The central framework includes a maleimide moiety connected via a propanoyl linker to a tert-butyl carbazate group . This arrangement creates a molecule with selective reactivity toward specific functional groups in biological systems.
The compound's structure can be represented by its molecular formula C12H17N3O5, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The exact arrangement of these atoms creates a compound with unique chemical properties that enable its specialized applications in research contexts.
Physical and Chemical Properties
The physical and chemical properties of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate are crucial for understanding its behavior in laboratory settings and its applications in biochemical research:
Property | Characteristic |
---|---|
Physical State | Liquid/Oil |
Molecular Weight | 283.28 g/mol |
Solubility | Soluble in dichloromethane, methanol, and ethyl acetate |
Storage Requirements | Inert atmosphere, 2-8°C |
Stability | Sensitive to moisture; requires controlled storage conditions |
Reactivity | Selective toward sulfhydryl groups and carbohydrates |
The compound's solubility in organic solvents facilitates its application in various biochemical procedures, while its stability requirements highlight the need for proper handling and storage to maintain its reactivity and effectiveness .
Functional Groups and Reactivity
Maleimide Component
The maleimide moiety in 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is a critical determinant of its reactivity profile. This functional group demonstrates high selectivity toward thiol (sulfhydryl) groups, making it particularly valuable for conjugation with cysteine residues in proteins . The reaction proceeds through a Michael addition mechanism, forming stable thioether bonds that resist reversal under physiological conditions.
The maleimide group consists of a five-membered ring with two carbonyl groups and a nitrogen atom, creating an electron-deficient alkene that readily participates in nucleophilic addition reactions. This structural feature enables the compound to react specifically with sulfhydryl-containing biomolecules even in complex biological samples, providing researchers with a tool for targeted modifications .
Carbazate Component
The tert-butyl carbazate portion of the molecule represents another key functional element that contributes to its versatility in biochemical applications. This group contains a protected hydrazide functionality that can interact with carbonyl groups in biological systems, particularly in carbohydrates and oxidized sugars. The tert-butyl component provides protection and stability to the carbazate group, while also enhancing the compound's solubility in organic solvents.
The reactive nature of the carbazate group allows it to form covalent bonds with specific types of biomolecules, complementing the reactivity of the maleimide portion. This dual functionality enables sequential or orthogonal modification strategies, where different functional groups can be targeted in a controlled and specific manner .
Applications in Scientific Research
Bioconjugation Applications
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate serves as a versatile tool in bioconjugation, the process of forming covalent bonds between biomolecules. Its primary application lies in protein-protein crosslinking, where the maleimide group forms covalent bonds with cysteine residues in proteins while the carbazate group can interact with sugars on glycoproteins or oxidized carbohydrates introduced through chemical modifications .
The compound's effectiveness in bioconjugation derives from its ability to:
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Create stable thioether linkages through maleimide-thiol reactions
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Form hydrazone or hydrazide bonds through carbazate interactions
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Maintain specificity in complex biological environments
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Facilitate controlled and sequential modification strategies
These capabilities make 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate particularly valuable in research requiring precise control over biomolecular interactions and modifications.
Protein Modification Strategies
Synthesis and Preparation
Key Precursors
Important precursors for the synthesis of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate likely include:
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tert-Butyl carbazate (CAS: 870-46-2): A versatile building block with applications in numerous synthetic pathways, including the preparation of Boc-protected hydrazines .
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Maleic anhydride derivatives: Precursors for introducing the maleimide functionality.
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Coupling reagents: Necessary for forming the amide bond between the carbazate and propanoic acid components.
The properties of tert-butyl carbazate as a starting material include solubility in alcohols like ethanol and methanol, which facilitates its use in solution-phase chemistry. It requires storage in cool conditions and is incompatible with strong oxidizing agents and strong bases .
Related Compounds and Structural Analogs
Comparison with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
A noteworthy structural analog of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate is 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate (CAS: 1076198-39-4). These compounds share similar reactive functionalities but differ in the length of the carbon chain connecting the maleimide and carbazate groups . This structural variation affects properties such as hydrophobicity, flexibility, and spatial reach in crosslinking applications.
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate | 1076198-38-3 | C12H17N3O5 | 283.28 g/mol | 3-carbon chain linker |
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate | 1076198-39-4 | C20H33N3O5 | 395.5 g/mol | 11-carbon chain linker |
The variation in chain length provides researchers with options for selecting the appropriate reagent based on specific experimental requirements, such as the distance between conjugated biomolecules or the desired hydrophobicity profile .
Safety Parameter | Classification |
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Signal Word | Danger |
Hazard Class | 6.1 |
UN Number | 2811 |
Packing Group | III |
These classifications indicate that the compound requires careful handling and appropriate safety measures to mitigate potential risks .
Hazard Statements and Precautionary Measures
The compound is associated with several hazard statements that indicate specific types of risks:
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H301: Toxic if swallowed
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H311: Toxic in contact with skin
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H331: Toxic if inhaled
Corresponding precautionary statements include:
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Obtain special instructions before use (P201)
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
Analytical Methods and Characterization
Structural Characterization
Characterization of 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate and its derivatives typically employs a range of analytical techniques to confirm structural identity and purity. While specific analytical data is limited in the provided search results, standard methods for characterizing such compounds typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis
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Infrared (IR) spectroscopy to identify functional groups
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These analytical approaches provide complementary information about the compound's structure, composition, and quality, enabling researchers to verify its identity and suitability for specific applications.
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